![molecular formula C15H14BrNS B14404380 3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide CAS No. 89542-33-6](/img/structure/B14404380.png)
3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide is an organic compound that belongs to the class of benzothiazolium salts. This compound is characterized by the presence of a benzothiazole ring system, which is fused with a benzene ring and a thiazole ring. The compound also contains a bromide ion as a counterion. Benzothiazolium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide typically involves the reaction of 2-methylbenzyl chloride with 2-aminothiophenol in the presence of a base, followed by quaternization with methyl bromide. The reaction conditions generally include:
-
Step 1: Formation of Benzothiazole
Reactants: 2-methylbenzyl chloride and 2-aminothiophenol
Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Reaction Time: 4-6 hours
-
Step 2: Quaternization
Reactant: Methyl bromide
Solvent: Acetonitrile or dichloromethane
Temperature: Room temperature
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioether.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various derivatives.
Common Reagents and Conditions
-
Oxidation
Reagents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Conditions: Room temperature to 50°C, solvent such as dichloromethane
-
Reduction
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Conditions: Room temperature, solvent such as tetrahydrofuran (THF)
-
Substitution
Reagents: Various nucleophiles (e.g., amines, thiols)
Conditions: Room temperature to reflux, solvent such as ethanol or acetonitrile
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the inhibition of key biological processes. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazolium Chloride: Similar structure but with a chloride ion instead of a bromide ion.
2-Methylbenzothiazole: Lacks the quaternary ammonium group and bromide ion.
Benzothiazole: The parent compound without any substituents.
Uniqueness
3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide is unique due to its specific structure, which includes a quaternary ammonium group and a bromide ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
89542-33-6 |
|---|---|
Molekularformel |
C15H14BrNS |
Molekulargewicht |
320.2 g/mol |
IUPAC-Name |
3-[(2-methylphenyl)methyl]-1,3-benzothiazol-3-ium;bromide |
InChI |
InChI=1S/C15H14NS.BrH/c1-12-6-2-3-7-13(12)10-16-11-17-15-9-5-4-8-14(15)16;/h2-9,11H,10H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AHMSKVCSRRTCJH-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=CC=C1C[N+]2=CSC3=CC=CC=C32.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




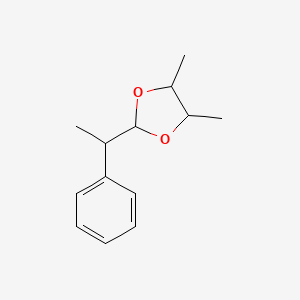


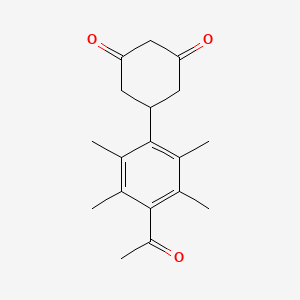
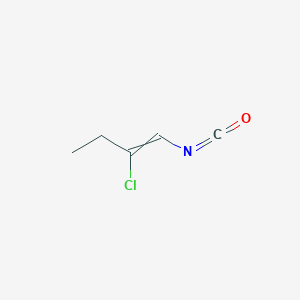
silane](/img/structure/B14404333.png)

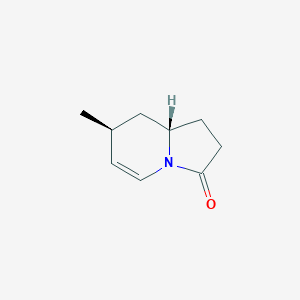
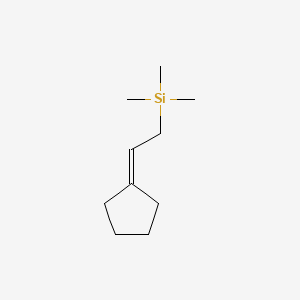

![1,1'-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14404346.png)

